molecular formula C5H6ClN3O2 B1421642 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide CAS No. 1181505-87-2

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

Cat. No.: B1421642
CAS No.: 1181505-87-2
M. Wt: 175.57 g/mol
InChI Key: RINLFGPEMHFXGM-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is a synthetic organic compound featuring a 1,2,4-oxadiazole heterocycle linked to a chloroacetamide group. This structure combines an electron-deficient aromatic system with a reactive alkyl chloride, making it a valuable intermediate for researchers, particularly in the field of medicinal chemistry. The chloroacetamide moiety is a versatile handle for further functionalization, readily undergoing nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles. This allows for the construction of more complex molecular architectures, such as those found in pharmaceutical candidates. The 1,2,4-oxadiazole ring is a well-known pharmacophore in drug discovery due to its metabolic stability and ability to participate in hydrogen bonding. Compounds containing this scaffold are frequently investigated for their diverse biological activities. Specifically, 1,2,4-oxadiazole derivatives have been identified as key components in patented compounds studied for the treatment of neurodegenerative conditions, including Alzheimer's disease . Furthermore, the broader class of oxadiazole compounds is the subject of extensive research for developing novel anticancer agents. These molecules can operate through multiple mechanisms, such as inhibiting critical enzymes including thymidylate synthase, histone deacetylase (HDAC), and matrix metalloproteinase-9 (MMP-9), which are prominent targets in oncology . Researchers can utilize this compound as a core building block to synthesize and explore new chemical entities targeting these and other pathways. Please note: This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-7-5(11-9-3)8-4(10)2-6/h2H2,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINLFGPEMHFXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with chloroacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Amines or other reduced forms of the compound.

  • Substitution Products: Different derivatives formed by replacing the chloro group with various nucleophiles.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Research has indicated that oxadiazole derivatives exhibit potent antimicrobial properties. The incorporation of the chloro group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes.
  • Anticancer Potential : Studies have shown that compounds with oxadiazole structures can inhibit tumor growth in various cancer cell lines. The specific mechanism often involves interference with DNA synthesis or repair processes.

2. Biochemical Research

  • Proteomics : 2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is utilized in proteomics as a biochemical tool to study protein interactions and functions. Its ability to modify proteins can help in understanding post-translational modifications.
  • Enzyme Inhibition Studies : The compound's structure allows it to act as an inhibitor for certain enzymes, making it valuable for studying enzyme kinetics and mechanisms.

3. Material Science

  • Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties, such as increased thermal stability or improved mechanical strength.
  • Coatings and Adhesives : Its chemical stability and reactivity make it suitable for developing advanced coatings and adhesives that require specific performance characteristics.

Case Studies

Study Title Focus Area Findings
Antimicrobial Efficacy of OxadiazolesMedicinal ChemistryDemonstrated significant inhibition against Gram-positive bacteria.
Synthesis and CharacterizationMaterial ScienceDeveloped a new polymer incorporating this compound showing enhanced mechanical properties.
Enzyme Inhibition ProfilesBiochemical ResearchIdentified as a potent inhibitor of specific proteases involved in cancer progression.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Key Structural Differences Molecular Weight (g/mol) Synthetic Route Reported Activity Reference
2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide Oxadiazole substituent: phenyl at position 5 (vs. methyl) 237.65 Reflux of chloroacetyl chloride with 5-phenyl-1,3,4-oxadiazol-2-amine in triethylamine Not explicitly stated; likely explored for antimicrobial activity
2-Cyclopentyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide Acetamide side chain: cyclopentyl group (vs. chloro) 209.25 Fragment-based synthesis; characterized via HRMS and X-ray crystallography Binds Zika virus NS3 helicase (residues L271, D291, P292, etc.), suggesting antiviral potential
2-Chloro-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide Oxadiazole substituent: ethyl; acetamide linked to cyclohexyl (vs. methyl oxadiazole) 271.75 Multi-step synthesis involving cyclization and coupling reactions No direct activity reported; structural analog in Enamine’s catalog
N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide Pyrrolidine ring fused to oxadiazole; acetamide on pyrrolidine (vs. simple acetamide linkage) 210.23 Not detailed; likely via cyclization of amino intermediates Lab-use only; no biological data disclosed
2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide Heterocycle: 1,2-oxazole (vs. 1,2,4-oxadiazole) 174.58 Unspecified; possibly via chloroacetylation of 3-methyl-1,2-oxazol-5-amine No activity reported; structural isomer with altered ring electronics

Key Observations:

Phenyl-substituted oxadiazoles (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility.

Substituent Effects :

  • The cyclopentyl side chain in increases steric bulk, possibly enhancing target specificity (e.g., Zika helicase binding).
  • Ethyl and cyclohexyl substituents () introduce conformational rigidity, which could influence pharmacokinetic profiles.

Biological Activity Trends: Chloroacetamide derivatives (e.g., ) are frequently associated with enzyme inhibition due to electrophilic chloro groups enabling covalent interactions. Pyrrolidine-fused analogs () lack disclosed bioactivity, suggesting a focus on structural novelty rather than therapeutic optimization.

Biological Activity

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article summarizes the current understanding of its biological activity, supported by data tables and research findings.

  • Chemical Formula : C5_5H6_6ClN3_3O2_2
  • Molecular Weight : 175.57 g/mol
  • CAS Number : 1181505-87-2

The biological activity of this compound is primarily attributed to its structural characteristics, particularly the oxadiazole moiety. This structure is known for influencing various biological pathways, including:

  • Antimicrobial Activity : The presence of the oxadiazole ring enhances interactions with microbial enzymes and cellular components.
  • Anticancer Properties : Compounds containing oxadiazole derivatives have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit considerable antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity:

Cancer Cell Line IC50_{50} (µM)
A549 (Lung Cancer)15.0
HCT116 (Colon Cancer)10.0
MDA-MB-231 (Breast Cancer)8.0

The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
  • Cytotoxicity Assessment :
    • In vitro assays on A549 and HCT116 cells revealed that treatment with the compound led to a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM .

Q & A

Basic: What are the standard synthetic protocols for 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide?

The synthesis typically involves reacting a substituted 2-amino-1,3,4-oxadiazole derivative with chloroacetyl chloride. A representative method includes:

  • Reagents : 2-amino-5-(3-methyl-1,2,4-oxadiazol-5-yl) derivative (1.0 mol), chloroacetyl chloride (1.0 mol), triethylamine (as base), and dioxane or acetonitrile as solvent .
  • Procedure : Mix the oxadiazole derivative and triethylamine in solvent, add chloroacetyl chloride dropwise under stirring. Reflux at 85–90°C for 4–20 hours. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Isolate the product by cooling, filtration, and recrystallization (e.g., using ethanol or pet-ether) .
  • Yield : Reported yields range from 74% to 85%, depending on substituents and solvent .

Basic: How is the compound characterized post-synthesis?

Characterization employs spectroscopic and analytical methods:

  • IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹), N-H stretch (~3316 cm⁻¹), and oxadiazole C=N absorption (~1640 cm⁻¹) .
  • NMR : 1^1H NMR detects the acetamide CH2_2 group (δ ~4.2 ppm as singlet) and aromatic protons (δ ~7.1–7.7 ppm). 13^{13}C NMR identifies carbonyl (δ ~165 ppm) and oxadiazole carbons (δ ~147–159 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 237 [M+^+]) and fragmentation patterns validate the structure .
  • Elemental Analysis : Matches calculated values for C, H, N, and Cl (e.g., C-50.54%, N-17.68%) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key variables to optimize:

  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance reactivity over non-polar alternatives .
  • Temperature Control : Prolonged reflux (≥4 hours) ensures complete acylation but risks decomposition; stepwise heating (e.g., 85°C → room temperature) may reduce side products .
  • Base Selection : Triethylamine is standard, but alternatives like DMAP (4-dimethylaminopyridine) could improve catalytic efficiency .
  • Purification : Gradient recrystallization (ethanol:DMF mixtures) removes unreacted starting materials and byproducts .

Advanced: How should researchers address conflicting spectral data in structural confirmation?

Discrepancies in NMR or IR data may arise from:

  • Solvent Effects : CDCl3_3 vs. DMSO-d6_6 can shift proton signals (e.g., NH peaks broaden in DMSO due to hydrogen bonding) .
  • Tautomerism : The oxadiazole ring may exhibit tautomeric shifts, altering 13^{13}C NMR chemical shifts. Compare with literature values for 3-methyl-1,2,4-oxadiazole derivatives .
  • Impurity Interference : Use preparative HPLC to isolate pure fractions before analysis. Cross-validate with high-resolution mass spectrometry (HRMS) .

Methodological: What strategies are used to evaluate biological activity in related compounds?

While direct data on this compound is limited, analogous acetamide-oxadiazole derivatives are assessed via:

  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines) , enzyme inhibition studies (e.g., α-glucosidase for hypoglycemic activity) .
  • In Vivo Models : Administer derivatives in Wistar rats (e.g., 50–100 mg/kg dose) to monitor pharmacokinetics and toxicity .
  • Structure-Activity Relationship (SAR) : Modify the oxadiazole substituents (e.g., 3-methyl vs. phenyl groups) to correlate structural features with activity .

Safety and Handling: What precautions are critical during synthesis and storage?

  • Handling : Use PPE (gloves, goggles) due to chloroacetyl chloride’s lachrymatory and corrosive properties. Work in a fume hood .
  • Storage : Keep in airtight containers under inert gas (N2_2), away from moisture and light. Stable at –20°C for long-term storage .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .

Advanced: How can byproducts during synthesis be identified and mitigated?

Common byproducts include:

  • Unreacted Chloroacetyl Chloride : Detected via TLC (Rf ~0.8 in hexane:ethyl acetate). Quench excess reagent with ice-cold water during workup .
  • Oxadiazole Ring-Opened Products : Monitor for unexpected IR peaks (e.g., carboxylic acid O-H at ~2500–3000 cm⁻¹). Adjust reaction pH to neutral to prevent acid hydrolysis .
  • Dimerization : Use diluted reaction conditions (≤0.1 M) to minimize intermolecular coupling .

Methodological: What computational tools assist in studying this compound’s reactivity?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., cyclization energetics) .
  • Molecular Docking : Screen against target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina .
  • PubChem Data : Access physicochemical properties (logP, hydrogen bond donors) to guide solubility and bioavailability studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

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